2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide
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Overview
Description
2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The pyrazole derivative is then coupled with a substituted benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carbonyl group.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Investigated for its potential use in organic electronics and as a building block for more complex molecular structures.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.
Imidazole: A five-membered ring with two nitrogen atoms at non-adjacent positions.
Uniqueness
2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide is unique due to the presence of both a pyrazole ring and a methoxy group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-18(22)20-16-7-3-5-14(11-16)13-4-2-6-15(10-13)17-8-9-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZDSCXFFIBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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